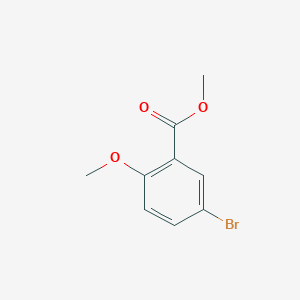

Methyl 5-bromo-2-methoxybenzoate

描述

Significance of Bromobenzoates in Organic Synthesis

Bromobenzoates, a class of compounds to which methyl 5-bromo-2-methoxybenzoate belongs, are of considerable significance in the field of organic synthesis. The presence of a bromine atom on the benzene (B151609) ring provides a reactive handle for a variety of chemical transformations. Bromination itself is a fundamental reaction in organic chemistry, and a wide array of bromo-organic compounds are utilized for diverse synthetic purposes. nih.gov

One of the primary applications of bromobenzoates is in cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium or nickel, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is the cornerstone of powerful synthetic methods like the Suzuki, Heck, and Sonogashira couplings, which are indispensable for the construction of complex molecular architectures.

Furthermore, bromobenzoates serve as precursors for the introduction of other functional groups. For instance, the bromine atom can be displaced by nucleophiles or converted into an organometallic reagent, such as an organolithium or Grignard reagent, which can then react with various electrophiles. A recent development in this area is the nickel/photoredox-catalyzed enantioselective acylation of α-bromobenzoates with aldehydes, presenting a novel approach to aldehyde-aldehyde cross-coupling. acs.org

In the realm of natural product chemistry, bromobenzoate derivatives, such as para-bromobenzoate, are employed to determine the absolute configuration of chiral molecules through X-ray crystallography and electronic circular dichroism (ECD) analysis. acs.org The heavy bromine atom facilitates the crystallographic analysis, and its influence on the chiroptical properties of the molecule aids in stereochemical assignment.

Overview of Methoxybenzoate Derivatives in Medicinal Chemistry

Methoxybenzoate derivatives are a class of organic compounds that feature a methoxy (B1213986) group attached to a benzoate (B1203000) core structure. fishersci.com These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Several methoxybenzoate derivatives have been investigated for their therapeutic potential. For example, compounds with structures similar to methyl 4-methoxy-3-(quinolin-3-ylsulfamoyl)benzoate have been explored for their anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The sulfonamide group, in conjunction with the methoxybenzoate scaffold, is often designed to target specific enzymes or receptors involved in disease pathways. ontosight.ai

Furthermore, certain methoxybenzoate derivatives have been identified as potent and selective inhibitors of enzymes like 12-lipoxygenase (12-LOX), which is implicated in conditions such as diabetes, thrombosis, and cancer. nih.gov For instance, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide has yielded compounds with nanomolar potency against 12-LOX and favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

It is also worth noting that simple methoxybenzoate esters, such as methyl 4-methoxybenzoate (B1229959) and methyl 2-methoxybenzoate (B1232891), are found in nature and are used as flavoring agents in the food industry. hmdb.cahmdb.ca Methyl 4-methoxybenzoate is found in star anise and has a sweet, anise-like taste, while methyl 2-methoxybenzoate, found in some mushrooms, has a floral and fruity taste. hmdb.cahmdb.ca

Research Trajectories of this compound

While extensive research exists for the broader classes of bromobenzoates and methoxybenzoates, the specific research trajectories for this compound are more focused. Its primary role appears to be that of a key intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

The synthesis of the parent acid, 2-bromo-5-methoxybenzoic acid, has been the subject of several studies, indicating the importance of this structural motif. google.comgoogle.com These synthetic routes often focus on achieving high selectivity and yield, which is crucial for the efficient production of derivatives like this compound. google.com

A closely related compound, methyl 5-bromo-2-nitrobenzoate, has been utilized as an intermediate in the synthesis of benzydamine (B159093) impurity B. sn-tin.com Benzydamine is a non-steroidal anti-inflammatory drug, and the synthesis of its impurities is important for quality control and regulatory purposes. sn-tin.com This suggests that bromo-methoxybenzoate structures can serve as versatile starting materials in pharmaceutical synthesis.

Furthermore, the structural isomer, methyl 5-bromo-2-hydroxybenzoate, has been studied for its crystal structure and supramolecular interactions. researchgate.net Such studies are fundamental to understanding the solid-state properties of these compounds, which can be important for drug development and materials science. Although not directly involving this compound, this research highlights the scientific interest in the physicochemical properties of this family of compounds.

属性

IUPAC Name |

methyl 5-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCLDNUWBUICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535485 | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7120-41-4 | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 2 Methoxybenzoate and Its Analogues

Established Synthetic Routes for Methyl 5-bromo-2-methoxybenzoate

Precursor-Based Synthetic Strategies

The synthesis of this compound is primarily achieved through two well-established precursor-based strategies: the esterification of 5-bromo-2-methoxybenzoic acid and the bromination of methyl 2-methoxybenzoate (B1232891). sigmaaldrich.comchemicalbook.com

The first major route involves the direct esterification of 5-bromo-2-methoxybenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, or by using a reagent like thionyl chloride. The use of thionyl chloride in methanol is a common method for this transformation.

The second common strategy is the electrophilic bromination of methyl 2-methoxybenzoate. sigmaaldrich.com In this approach, the ester is treated with a brominating agent. The methoxy (B1213986) group at the 2-position directs the incoming bromo group primarily to the 5-position of the aromatic ring. This method's success is highly dependent on controlling the reaction conditions to achieve the desired regioselectivity and avoid the formation of other isomers.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the specific reagents used.

For the esterification of 5-bromo-2-methoxybenzoic acid, using thionyl chloride in methanol under ice-cooling, followed by heating, has been shown to be an effective method. In the bromination of methyl 2-methoxybenzoate, controlling the stoichiometry of the brominating agent is critical to prevent over-bromination. The reaction is often performed at controlled temperatures, ranging from 0°C to room temperature, to enhance selectivity. Solvents like chloroform (B151607) or acetic acid are frequently employed for these bromination reactions. prepchem.comprepchem.com

The table below summarizes key optimization parameters for both synthetic routes.

| Synthetic Route | Parameter | Optimized Condition | Impact |

| Esterification | Reagent | Thionyl chloride in methanol | High conversion to the methyl ester |

| Esterification | Temperature | Ice-cooling followed by heating to 70°C | Controls reaction rate and minimizes side reactions |

| Bromination | Brominating Agent | Bromine (Br2) | Effective electrophilic bromination |

| Bromination | Solvent | Chloroform or Acetic Acid | Provides a suitable reaction medium |

| Bromination | Temperature | 0°C to room temperature | Enhances regioselectivity and minimizes byproducts |

Novel Synthetic Approaches to this compound

Green Chemistry Principles in Synthesis

Recent research has focused on developing more environmentally friendly methods for synthesizing this compound. These "green" approaches aim to reduce the use of hazardous materials and minimize waste. One area of focus is the replacement of traditional solvents like dichloromethane (B109758) and benzene (B151609) with "greener" alternatives such as acetonitrile. scielo.br Additionally, there is a push towards catalytic methods that reduce the need for stoichiometric reagents, thereby improving atom economy and reducing waste streams.

Catalytic Methods for Bromination and Esterification

Catalytic methods are being explored to improve the efficiency and selectivity of both the bromination and esterification steps. For the bromination of aromatic compounds, the use of a Lewis acid catalyst like iron powder can facilitate the reaction of bromine with the substrate. google.com This can lead to higher yields and better control over the position of bromination.

In the case of esterification, while strong acids like sulfuric acid are effective catalysts, research is ongoing into solid acid catalysts that can be more easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles. The optimization of these catalytic systems, including catalyst loading and reaction time, is an active area of investigation. scielo.brresearchgate.netsemanticscholar.org

The following table compares traditional and emerging catalytic methods.

| Reaction Step | Traditional Method | Catalytic Method | Advantages of Catalytic Method |

| Bromination | Stoichiometric bromine | Bromine with an iron catalyst | Increased reaction rate, potential for higher selectivity |

| Esterification | Sulfuric acid catalyst | Solid acid catalysts (under development) | Easier separation, potential for catalyst recycling |

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies used for this compound can be adapted to create a variety of structural analogues and derivatives. prepchem.comprepchem.com For instance, by starting with different substituted benzoic acids or benzoate (B1203000) esters, a wide range of related compounds can be prepared.

The synthesis of derivatives often involves further reactions of the this compound core. The bromo substituent can be replaced through various cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups. mdpi.com The ester group can also be hydrolyzed back to a carboxylic acid or converted to other functional groups, providing a versatile platform for creating a library of related molecules. chemicalbook.com

The table below provides examples of structural analogues and the general synthetic strategies used to obtain them.

| Analogue/Derivative | Structural Variation | Synthetic Approach |

| Methyl 5-chloro-2-methoxybenzoate | Halogen substitution (Cl for Br) | Chlorination of methyl 2-methoxybenzoate |

| 5-Bromo-2-methoxybenzoic acid | Ester hydrolysis | Hydrolysis of this compound |

| Methyl 5-aryl-2-methoxybenzoate | Aryl group at the 5-position | Suzuki coupling of this compound with an arylboronic acid |

| Methyl 5-(2-bromoacetyl)-2-methoxybenzoate | Acyl group at the 5-position | Friedel-Crafts acylation of methyl 2-methoxybenzoate followed by bromination |

Modification of the Methoxy Group

The methoxy group in this compound can be modified through several synthetic routes, primarily involving the O-alkylation of the corresponding phenol, methyl 5-bromosalicylate.

A common approach is the direct alkylation of methyl 5-bromosalicylate. This can be achieved by reacting methyl 5-bromosalicylate with an alkylating agent, such as dimethyl sulfate, in the presence of a base. For instance, the methylation of methyl 5-bromosalicylate to yield this compound has been reported. nih.govnih.govresearchgate.net A general method involves the use of sodium bicarbonate as a selective base for the carboxyl group, followed by methylation with dimethyl sulfate. nih.govnih.gov

Alternatively, other alkyl halides can be employed to introduce different alkoxy groups. The synthesis of methyl 2-(benzyloxy)-5-bromobenzoate, an analogue with a benzyloxy group, has been documented, demonstrating the versatility of this approach. tcichemicals.com

Another strategy involves the demethylation of this compound to the corresponding phenol, followed by re-alkylation with a different alkyl halide. This two-step process allows for the introduction of a wide variety of alkoxy groups.

The following table summarizes different methods for the modification of the methoxy group, starting from methyl 5-bromosalicylate.

Table 1: Synthesis of Methyl 2-alkoxy-5-bromobenzoates

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl sulfate | K₂CO₃ | Not specified | This compound | Not specified | prepchem.com |

| Dimethyl sulfate | NaHCO₃ | None (solvent-free) | This compound | 96% | nih.govnih.gov |

| Benzyl bromide | Not specified | Not specified | Methyl 2-(benzyloxy)-5-bromobenzoate | Not specified | tcichemicals.com |

Variations in the Bromo Substituent Position

The synthesis of isomers of this compound with the bromine atom at different positions on the aromatic ring is typically achieved through the regioselective bromination of a suitable precursor or by starting from an appropriately substituted benzoic acid.

Methyl 4-bromo-2-methoxybenzoate: The synthesis of this isomer has been reported from 4-bromo-2-fluorotoluene (B1265965) through a multi-step process involving bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and finally esterification. chemicalbook.com Another approach involves the direct bromination of methyl 2-methoxybenzoate, although controlling the regioselectivity can be a challenge.

Methyl 3-bromo-2-methoxybenzoate: The synthesis of this isomer can be accomplished starting from 3-bromo-2-methylbenzoic acid, which is then esterified with methanol in the presence of an acid catalyst like sulfuric acid. The precursor, 3-bromo-2-methylbenzoic acid, can be obtained by the hydrolysis of methyl 3-bromo-2-methylbenzoate. chemicalbook.com

Methyl 2-bromo-5-methoxybenzoate: The synthesis of 2-bromo-5-methoxybenzoic acid, a precursor to the methyl ester, has been described through the bromination of m-methoxybenzoic acid using a brominating agent in the presence of an initiator, cocatalyst, and sulfuric acid. google.com Subsequent esterification would yield the desired product.

The table below outlines synthetic routes to various bromo-substituted isomers of methyl 2-methoxybenzoate.

Table 2: Synthesis of Methyl bromo-2-methoxybenzoate Isomers

| Isomer | Starting Material | Key Reaction Step | Reagents | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 4-bromo-2-methoxybenzoate | 4-bromo-2-fluorotoluene | Multi-step synthesis | Various | ~47% (overall) | chemicalbook.com |

| Methyl 3-bromo-2-methylbenzoate | 3-bromo-2-methylbenzoic acid | Esterification | Methanol, H₂SO₄ | Not specified | |

| 2-Bromo-5-methoxybenzoic acid | m-Methoxybenzoic acid | Bromination | Brominating agent, initiator, cocatalyst, H₂SO₄ | 92.7-93.4% | google.com |

Introduction of Additional Functional Groups

The aromatic ring of this compound can be further functionalized to introduce a variety of substituents, enhancing its utility as a synthetic intermediate.

Acylation: The Friedel-Crafts acylation of related methoxybenzoate derivatives has been reported. For example, methyl 5-(2-bromoacetyl)-2-methoxybenzoate can be synthesized from a ketone precursor by reaction with bromine in chloroform. prepchem.com This introduces a bromoacetyl group, which is a useful handle for further transformations.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through electrophilic nitration. For instance, the nitration of methyl benzoate derivatives is a common transformation. youtube.comyoutube.com The nitration of this compound would likely lead to the introduction of a nitro group at a position directed by the existing substituents. The synthesis of methyl 5-bromo-2-methoxy-3-nitrobenzoate has been reported. sigmaaldrich.com

Cross-Coupling Reactions: The bromine atom on this compound is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids in the presence of a palladium catalyst. This methodology has been applied to similar bromo-substituted benzoates, such as methyl 5-bromobenzofuran-2-carboxylate, to introduce various aryl groups. researchgate.net

The following table provides examples of the introduction of additional functional groups to the methyl bromo-methoxybenzoate scaffold.

Table 3: Functionalization of Methyl bromo-methoxybenzoate Derivatives

| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | Ketone precursor | Bromine, Chloroform | Methyl 5-(2-bromoacetyl)-2-methoxybenzoate | 75% | prepchem.com |

| Nitration | This compound | Not specified | Methyl 5-bromo-2-methoxy-3-nitrobenzoate | Not specified | sigmaaldrich.com |

| Suzuki Coupling | Methyl 4-bromo-2-methoxybenzoate | Vinyl butyl ether, Pd(OAc)₂, dppf, K₂CO₃ | Methyl 4-acetyl-2-methoxybenzoate | 25.6% | |

| Suzuki Coupling | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid, Pd(II)-complex, Cs₂CO₃ | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96% | researchgate.net |

Reactivity and Reaction Mechanisms of Methyl 5 Bromo 2 Methoxybenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of EAS reactions are significantly influenced by the substituents already present on the ring.

Regioselectivity Studies

The directing effects of the substituents on an aromatic ring determine the position of an incoming electrophile. In Methyl 5-bromo-2-methoxybenzoate, we have a methoxy (B1213986) group (-OCH3), a bromo group (-Br), and a methoxycarbonyl group (-COOCH3).

Methoxy group (-OCH3): This is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. youtube.com

Bromo group (-Br): Halogens are deactivating yet ortho, para-directing. They withdraw electron density through induction but can donate it through resonance. libretexts.org

Methoxycarbonyl group (-COOCH3): This is a deactivating group and is meta-directing because it withdraws electron density from the ring through both induction and resonance. quora.com

Considering the positions of the existing substituents (methoxy at C2, bromo at C5), the potential sites for electrophilic attack are C3, C4, and C6. The powerful ortho, para-directing effect of the methoxy group will strongly favor substitution at the C4 and C6 positions. The C4 position is para to the methoxy group and ortho to the bromo group. The C6 position is ortho to the methoxy group. The deactivating, meta-directing methoxycarbonyl group directs incoming electrophiles away from the positions ortho and para to it.

Studies on similar substituted benzene (B151609) rings show that the interplay of these directing effects can lead to high regioselectivity. For instance, in the bromination of methoxybenzene, the major product is the para-bromo isomer. msu.edu In the case of this compound, the activating effect of the methoxy group is expected to dominate, directing the electrophile primarily to the positions ortho and para to it.

Influence of Substituents on Reactivity

Activating Groups: The methoxy group is a strong activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. youtube.com

Deactivating Groups: Both the bromo and methoxycarbonyl groups are deactivating. The bromo group deactivates the ring through its inductive effect, while the methoxycarbonyl group deactivates it through both inductive and resonance effects. libretexts.orgquora.com

Nucleophilic Substitution Reactions involving the Bromo Group

The bromo substituent on this compound is a key functional handle for a variety of nucleophilic substitution reactions, particularly those catalyzed by transition metals.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound can serve as the aryl halide partner in these reactions.

Suzuki Reaction: This reaction couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govtcichemicals.com this compound can be coupled with various arylboronic acids to synthesize biaryl compounds. researchgate.net The reaction conditions are generally mild, and a wide range of functional groups are tolerated.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a route to introduce alkenyl groups at the C5 position of the benzene ring. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Reaction: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with various alkynes can be used to synthesize arylalkynes, which are valuable intermediates in organic synthesis. researchgate.netorganic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Palladium catalyst, Base | Biaryl |

| Heck | Alkene | Palladium catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne |

Formation of Carbon-Heteroatom Bonds

The bromo group can also be displaced by various heteroatom nucleophiles, often through transition metal-catalyzed reactions, to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are crucial for the synthesis of a wide array of functionalized molecules. nih.govresearchgate.netrsc.org For example, Buchwald-Hartwig amination can be employed to couple this compound with amines to form the corresponding aniline (B41778) derivatives.

Reactions at the Ester Moiety

The methyl ester group (-COOCH3) of this compound can undergo typical reactions of carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid, under either acidic or basic (saponification) conditions. rsc.org Basic hydrolysis is generally preferred as it is irreversible.

Amidation: The ester can react with amines to form amides. This reaction may require heating or catalysis.

Reduction: The ester can be reduced to the corresponding primary alcohol, (5-bromo-2-methoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H+/H2O or OH-/H2O | Carboxylic acid |

| Amidation | Amine (R-NH2) | Amide |

| Reduction | LiAlH4 | Primary alcohol |

Hydrolysis and Transesterification Reactions

Hydrolysis: The conversion of this compound to its corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521), in a suitable solvent system like a mixture of ethanol (B145695) and water. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which is subsequently protonated by the solvent to form methanol (B129727). Acidification of the resulting carboxylate salt then yields the final carboxylic acid product.

Transesterification: The methoxy group of the ester can be exchanged with other alkoxy groups in a process known as transesterification. This reaction can be catalyzed by either an acid or a base. In a typical base-catalyzed transesterification, an alkoxide, such as sodium ethoxide, is used to generate a new ester, for example, Ethyl 5-bromo-2-methoxybenzoate. The reaction mechanism is analogous to that of hydrolysis, involving nucleophilic attack of the alkoxide on the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent.

Acid-catalyzed transesterification, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a different alcohol.

Reduction Reactions

The ester functionality of this compound can be reduced to a primary alcohol, (5-bromo-2-methoxyphenyl)methanol, using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): As a potent source of hydride ions (H⁻), LiAlH₄ is highly effective in reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

Sodium Borohydride (B1222165) (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. rsc.org However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems. For instance, the use of a sodium borohydride–THF–methanol system has been shown to effectively reduce aromatic methyl esters to their corresponding alcohols. mdpi.com

Reactions Involving the Methoxy Group

The methoxy group on the aromatic ring of this compound can undergo demethylation and can also play a role in directing the regioselectivity of certain reactions through chelation.

Demethylation Studies

The cleavage of the methyl ether to yield the corresponding phenol, Methyl 5-bromo-2-hydroxybenzoate, is a common transformation in synthetic chemistry. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). organic-chemistry.orgrsc.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758). The Lewis acidic boron atom coordinates to the oxygen of the methoxy group, facilitating the cleavage of the methyl C-O bond. Subsequent workup with water hydrolyzes the resulting borate (B1201080) ester to afford the desired phenol. This method is particularly useful due to its high efficiency under relatively mild conditions. organic-chemistry.org

Participation in Chelation

The methoxy group, being a Lewis basic site, can participate in chelation, which can influence the regiochemical outcome of certain reactions. In the context of ortho-lithiation, also known as directed ortho metalation (DoM), a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy group is a well-known DMG. wikipedia.orgharvard.edu In the case of this compound, the methoxy group can direct lithiation to the C3 position of the benzene ring. This is due to the formation of a stable six-membered chelate between the lithium cation, the oxygen of the methoxy group, and the carbonyl oxygen of the ester group. This chelation effect stabilizes the transition state for deprotonation at the ortho position, leading to regioselective functionalization at this site. This strategy is a powerful tool for the synthesis of contiguously substituted aromatic compounds. organic-chemistry.org

Applications of Methyl 5 Bromo 2 Methoxybenzoate As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo, methoxy (B1213986), and methyl ester functional groups makes Methyl 5-bromo-2-methoxybenzoate a versatile building block in organic synthesis. The bromine atom is particularly useful as it can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Preparation of Biologically Active Compounds

This compound and its close analogues are instrumental in the synthesis of various biologically active compounds. For instance, the structurally related compound, Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate, has been identified as a key intermediate in the creation of benzothiazine nih.govnih.gov. Furthermore, derivatives of bromo-methoxybenzoic acid are utilized in the synthesis of urolithins nih.govbohrium.comnih.gov. Urolithins are metabolites produced by the gut microbiota and have been investigated for their potential anti-inflammatory properties bohrium.comnih.gov. Research has shown that synthetic urolithin derivatives can inhibit the expression of pro-inflammatory factors, suggesting their potential as anti-inflammatory agents bohrium.comnih.gov.

Synthesis of Pharmaceutical Intermediates

The core structure of this compound is found within numerous pharmaceutical intermediates. The related compound 5-bromo-2-methoxyphenol (B1267044) is an important intermediate in the production of the antihypertensive drug aliskiren (B1664508) google.com. Similarly, Methyl 4-acetamido-5-bromo-2-methoxybenzoate serves as an intermediate in the synthesis of pharmaceutical compounds that may exhibit anti-inflammatory and antimicrobial properties . The versatility of this structural class allows for the synthesis of complex molecules that are precursors to a range of therapeutic agents .

Development of Agrochemicals

While direct applications of this compound in agrochemicals are not extensively documented, structurally related compounds are utilized in this sector. For example, 5-Bromo-2-(methylthio)pyrimidine is a compound used in the formulation of fungicides and herbicides . Another heterocyclic compound, 5-bromo-2-picoline, is known to be an important intermediate in the production of pesticides google.com. These examples highlight the potential for bromine-containing aromatic compounds in the development of new agrochemical products.

Precursor for Functional Materials

The reactivity of this compound also makes it a candidate for the development of novel functional materials. The ability of the bromo group to undergo coupling reactions allows for its incorporation into larger molecular systems and polymers.

Polymer Chemistry Applications

In the realm of material science, related brominated compounds are explored for creating new polymers . The functional groups on the aromatic ring can be modified to tune the properties of the resulting materials. Although specific applications of this compound in polymer chemistry are not widely reported, its structure suggests potential use as a monomer or a modifying agent in the synthesis of specialized polymers.

Material Science Applications

The use of brominated aromatic compounds extends to the broader field of material science. For instance, 5-Bromo-2-(methylthio)pyrimidine is used in the development of novel materials, including polymers and coatings with specific performance characteristics . This suggests a potential role for this compound in the creation of new materials with tailored electronic, optical, or physical properties.

Interactive Data Table: Applications of this compound and Related Compounds

| Application Area | Specific Use Case | Compound Class/Example | Notable Findings/Potential | Reference |

| Biologically Active Compounds | Intermediate for Benzothiazine | Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate | Serves as a key building block for a biologically relevant heterocyclic scaffold. | nih.govnih.gov |

| Biologically Active Compounds | Synthesis of Urolithin Derivatives | Bromo-methoxybenzoic acid derivatives | Resulting compounds show potential anti-inflammatory activity. | nih.govbohrium.comnih.gov |

| Pharmaceutical Intermediates | Intermediate for Aliskiren | 5-bromo-2-methoxyphenol | A crucial component in the synthesis of an antihypertensive drug. | google.com |

| Pharmaceutical Intermediates | Anti-inflammatory/Antimicrobial Agents | Methyl 4-acetamido-5-bromo-2-methoxybenzoate | Used to create precursors for potential therapeutic agents. | |

| Agrochemicals | Fungicides and Herbicides | 5-Bromo-2-(methylthio)pyrimidine | Demonstrates the utility of related structures in crop protection. | |

| Material Science | Development of Novel Materials | 5-Bromo-2-(methylthio)pyrimidine | Used to create polymers and coatings with enhanced properties. |

Role in Cascade and Multicomponent Reactions

This compound serves as a valuable precursor in the realm of complex molecule synthesis, particularly in the strategic construction of heterocyclic frameworks through cascade and multicomponent reactions. These reaction formats are highly prized in organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials in a single operation. While direct participation of this compound in a wide array of documented cascade or multicomponent reactions is not extensively reported, its utility as a key starting material for a crucial intermediate that undergoes a significant cascade process is well-established in the synthesis of the antiviral agent Favipiravir.

A notable example involves a synthetic route to Favipiravir where this compound is first converted to an activated intermediate, 3,6-dichloropyrazine-2-carbonitrile (B1371311). This transformation sets the stage for a subsequent one-pot cascade reaction that efficiently yields the final drug molecule. In a process detailed by Liu et al., this compound is reacted with phosphoryl chloride (POCl3) in the presence of N,N-diisopropylethylamine (DIEA) to furnish 3,6-dichloropyrazine-2-carbonitrile. bangor.ac.ukescholarship.org

This dichloropyrazine derivative is then subjected to a carefully orchestrated one-pot treatment that involves a sequence of transformations to afford Favipiravir. bangor.ac.ukescholarship.org This cascade process is a testament to the strategic utility of intermediates derived from this compound. The one-pot synthesis involves the following sequential reactions:

Fluorination: The cascade is initiated by the introduction of a fluorine atom. The highly reactive 3,6-dichloropyrazine-2-carbonitrile is treated with a fluoride (B91410) source, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr), to selectively replace one of the chlorine atoms with fluorine.

Hydrolysis/Hydroxylation: Following the fluorination step, the reaction mixture is treated with hydrogen peroxide (H2O2) under basic conditions, typically using potassium carbonate (K2CO3). This step facilitates the hydrolysis of the remaining chlorine atom to a hydroxyl group.

Amidation: The final step in the cascade involves the treatment with sodium bicarbonate (NaHCO3), which promotes the conversion of the nitrile group into a primary amide, thus completing the synthesis of Favipiravir. bangor.ac.ukescholarship.org

This one-pot synthesis of Favipiravir from 3,6-dichloropyrazine-2-carbonitrile, an intermediate derived from this compound, highlights the enabling role of the parent compound in facilitating complex, multi-step transformations in a single reaction vessel. Such cascade reactions are of immense importance in pharmaceutical manufacturing as they can lead to more streamlined, cost-effective, and environmentally benign production processes.

Below is a data table summarizing the key reagents and transformations in the cascade synthesis of Favipiravir from the intermediate derived from this compound.

| Reaction Step | Starting Material | Key Reagents | Transformation | Product of Step |

| Intermediate Synthesis | This compound | POCl₃, DIEA | Chlorination/Cyclization | 3,6-dichloropyrazine-2-carbonitrile |

| Cascade Step 1 | 3,6-dichloropyrazine-2-carbonitrile | KF, Bu₄NBr | Fluorination | 6-chloro-3-fluoro-pyrazine-2-carbonitrile |

| Cascade Step 2 | 6-chloro-3-fluoro-pyrazine-2-carbonitrile | H₂O₂, K₂CO₃ | Hydroxylation | 6-fluoro-3-hydroxy-pyrazine-2-carbonitrile |

| Cascade Step 3 | 6-fluoro-3-hydroxy-pyrazine-2-carbonitrile | NaHCO₃ | Amidation | Favipiravir |

While the primary documented role of this compound in cascade reactions is through its conversion to the dichloropyrazine intermediate for Favipiravir synthesis, its bifunctional nature, possessing both an electrophilic aryl bromide and nucleophilicity-directing methoxy and ester groups, suggests potential for its application in other yet-to-be-developed multicomponent and cascade reactions. The strategic positioning of the bromo and methoxy substituents on the benzene (B151609) ring makes it an attractive substrate for a variety of cross-coupling and annulation strategies, which could be designed to proceed in a domino or cascade fashion.

Computational and Theoretical Investigations of Methyl 5 Bromo 2 Methoxybenzoate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Methyl 5-bromo-2-methoxybenzoate has been investigated using theoretical methods, providing a foundation for understanding its reactivity and spectroscopic properties. Density Functional Theory (DFT) calculations, a quantum mechanical modeling method, have been employed to determine the molecule's ground-state geometry and electron distribution. rsc.org

These calculations yield the optimized Cartesian coordinates of the atoms, representing the lowest energy arrangement of the molecule in the gas phase. rsc.org This computed structure confirms the planarity of the benzene (B151609) ring, with the methoxy (B1213986) and methyl ester groups attached.

Table 1: DFT-Computed Cartesian Coordinates for this compound

| Atom | X (Å) | Y (Å) | Z (Å) |

|---|---|---|---|

| C | -3.771755 | 1.551952 | 0.000466 |

| C | -2.381306 | 1.596159 | 0.000782 |

| C | -1.755408 | 2.832321 | -0.000441 |

| C | -2.489175 | 4.030479 | -0.002013 |

| C | -3.883756 | 3.950937 | -0.002365 |

| C | -4.526008 | 2.715441 | -0.001117 |

| H | -1.791249 | 0.686605 | 0.001989 |

From the calculated electronic structure, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy group, which act as electron-donating centers. The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing carbonyl group of the ester, featuring antibonding characteristics. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and its electronic transition properties.

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily due to the rotation of the methoxy and methyl ester substituents relative to the benzene ring. Conformational analysis, performed computationally, maps the potential energy surface as a function of these rotational degrees of freedom (dihedral angles).

The most stable conformer is typically one where steric hindrance is minimized and favorable electronic interactions are maximized. For similar compounds, such as Methyl 5-bromo-2-hydroxybenzoate, crystallographic studies have shown that the methoxycarbonyl group is twisted slightly out of the plane of the benzene ring, with a dihedral angle of 8.06(4)°. rsc.org Computational energy scans for this compound would likely reveal a similar, nearly planar, low-energy conformation. The energy barriers to rotation of the methoxy and ester groups determine the conformational dynamics of the molecule at different temperatures.

Reaction Pathway Predictions and Mechanistic Elucidation

Theoretical chemistry is instrumental in predicting the course of chemical reactions and clarifying their underlying mechanisms. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including Favipiravir. nih.govbangor.ac.uk In one synthetic sequence, it is reacted with phosphorus oxychloride (POCl₃) in the presence of a base. nih.govbangor.ac.uk

Computational modeling can be used to investigate this reaction pathway. By calculating the energies of reactants, products, and potential transition states, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the most plausible mechanistic steps. Such studies can clarify the role of the reagents and predict the regioselectivity and stereoselectivity of the transformation.

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound arrange themselves in the solid state is dictated by a variety of non-covalent intermolecular interactions. While a crystal structure for the title compound is not publicly available, detailed computational and crystallographic analyses of closely related compounds provide a strong basis for predicting its supramolecular assembly.

Although this compound lacks strong hydrogen bond donors like an -OH or -NH group, it can participate in weak hydrogen bonding as an acceptor. The oxygen atoms of the carbonyl and methoxy groups are capable of accepting hydrogen atoms from weak C-H donors. Studies on the analogous compound 5-bromo-2,3-dimethoxybenzaldehyde (B184988) have shown the formation of C-H⋯O intermolecular interactions that contribute to the formation of a tetrameric supramolecular structure. It is highly probable that similar C-H⋯O bonds help stabilize the crystal packing of this compound.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic region (a σ-hole) and interacts with a Lewis base, such as an oxygen atom. The bromine atom in this compound makes it a candidate for such interactions. In the crystal structure of a related isomer, methyl 4-bromo-3,5-dimethoxybenzoate, short Br⋯O contacts are a prominent feature of the crystal packing, combining with weak C-H⋯O hydrogen bonds to form corrugated sheets of molecules. researchgate.net This precedent suggests that halogen bonding is a significant directional force in the crystal engineering of bromo-methoxybenzoate derivatives.

Table 2: Predicted Intermolecular Interactions for this compound Based on Analogous Compounds

| Interaction Type | Analogous Compound | Observation/Finding | Reference |

|---|---|---|---|

| C-H⋯O Hydrogen Bonding | 5-bromo-2,3-dimethoxybenzaldehyde | Interactions involving carbonyl and methoxy oxygen atoms lead to tetramer formation. | |

| Halogen Bonding | methyl 4-bromo-3,5-dimethoxybenzoate | Short Br⋯O contacts are a dominant feature in the crystal packing. | researchgate.net |

| π-π Stacking | Methyl 5-bromo-2-hydroxybenzoate | Weak interactions with centroid-centroid distances of ~3.98 Å. | rsc.orgambeed.com |

Advanced Characterization Methodologies for Methyl 5 Bromo 2 Methoxybenzoate in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, different spectroscopic methods can reveal the electronic structure, connectivity of atoms, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For Methyl 5-bromo-2-methoxybenzoate, both ¹H and ¹³C NMR provide definitive structural information.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. The spectrum for this compound shows distinct signals for the aromatic protons and the two different methoxy (B1213986) groups. amazonaws.com The aromatic protons appear as a set of coupled signals, with their specific chemical shifts and splitting patterns dictated by their position relative to the bromo and methoxy substituents. A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet for the proton at position 6 (H-6) at approximately 7.90 ppm, a doublet of doublets for H-4 at about 7.53 ppm, and a doublet for H-3 at around 6.85 ppm. amazonaws.com The two methyl groups appear as sharp singlets, one for the ester methyl group and one for the ether methoxy group, typically around 3.87 ppm. amazonaws.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum for this compound displays unique signals for each of the nine carbon atoms. amazonaws.com The carbonyl carbon of the ester group is characteristically downfield. The aromatic carbons show a range of chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo and ester groups. amazonaws.comrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.amazonaws.com| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C=O | - | 165.4 |

| C2-OCH₃ | - | 158.3 |

| C6-H | 7.89 (d, J = 2.6 Hz) | 136.2 |

| C4-H | 7.53 (dd, J = 8.9, 2.6 Hz) | 134.3 |

| C1 | - | 121.8 |

| C3-H | 6.85 (d, J = 8.9 Hz) | 114.0 |

| C5-Br | - | 112.3 |

| C2-OC H₃ | 3.87 (s) | 56.4 |

| C=O-OC H₃ | 3.87 (s) | 52.4 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet, and 'dd' denotes a doublet of doublets, with J-coupling constants in Hertz (Hz).

Mass Spectrometry (MS) for Reaction Monitoring

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉BrO₃), the molecular weight is 245.07 g/mol . leyan.com A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

Fragmentation analysis provides further structural confirmation. Common fragmentation patterns for this molecule would include the loss of the methoxy radical (•OCH₃) from the ester, the loss of the entire methoxycarbonyl group (•COOCH₃), or the cleavage of the bromine atom (•Br). High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule and its fragments with high precision, allowing for the unambiguous determination of its chemical formula. semanticscholar.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound shows characteristic absorption bands. rsc.org A strong absorption band around 1732 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group. rsc.org The C-O stretching vibrations of the ester and ether linkages typically appear in the 1300-1000 cm⁻¹ region. rsc.org Specifically, bands around 1275 cm⁻¹ and 1251 cm⁻¹ can be assigned to the asymmetric and symmetric C-O-C stretching of the aryl ether and ester groups. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ range. rsc.org The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ region. rsc.org

Raman spectroscopy can also identify these functional groups, and due to different selection rules, it can sometimes provide clearer signals for non-polar bonds like the C=C bonds of the aromatic ring.

Table 2: Key IR Absorption Bands for this compound.rsc.org| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3106-3005 |

| Aliphatic C-H Stretch (Methyl) | 2950, 2842 |

| Carbonyl C=O Stretch (Ester) | 1732 |

| Aromatic C=C Stretch | 1594, 1488 |

| Asymmetric C-O-C Stretch | ~1275 |

| Symmetric C-O-C Stretch | ~1251 |

| C-Br Stretch | ~625 |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Lattice Interactions

Should a crystal structure be determined, analysis of the unit cell would reveal how individual molecules pack together to form the crystal lattice. The types of intermolecular interactions governing this packing can be identified. For this compound, one would expect interactions such as dipole-dipole forces arising from the polar ester and ether groups, as well as van der Waals forces. Weak intermolecular interactions, such as C-H···O hydrogen bonds involving the methyl or aromatic protons and the oxygen atoms of the carbonyl or methoxy groups, could also play a significant role in stabilizing the crystal structure. Halogen bonding, a non-covalent interaction involving the bromine atom, might also be present.

Conformational Preferences in the Solid State

X-ray analysis would reveal the preferred conformation of the molecule in the solid state. A key conformational feature is the dihedral angle between the plane of the benzene ring and the ester group (-COOCH₃). This angle is determined by a balance between electronic effects (conjugation, which favors planarity) and steric hindrance (which may cause twisting). In many substituted benzoates, the ester group is found to be nearly coplanar with the aromatic ring to maximize π-conjugation, but substitution at the ortho position (like the methoxy group in this compound) can introduce steric strain that forces the ester group to twist out of the plane. Determining this specific angle would be a primary outcome of a crystallographic study.

Emerging Research Frontiers and Future Directions

Methyl 5-bromo-2-methoxybenzoate in Catalyst Development

While not typically a catalyst itself, this compound and its isomers are significant in reactions that depend on sophisticated catalyst systems. The compound's bromo and methoxy (B1213986) groups influence its reactivity in cross-coupling reactions, which are fundamental to modern synthetic chemistry.

Research has shown that related compounds, such as methyl 2-bromo-5-methoxybenzoate and methyl 5-bromo-2-iodobenzoate, are utilized as coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. In these reactions, the catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring of the benzoate (B1203000) derivative and another organic molecule. The efficiency of these catalytic cycles can be influenced by the electronic effects and steric hindrance of the substituents on the benzene (B151609) ring. For instance, methoxy-substituted analogues have demonstrated altered reactivity and yields in such cross-coupling reactions.

Future research is likely to focus on leveraging the specific electronic properties of this compound to fine-tune the selectivity and efficiency of catalytic processes. This could involve its use as a starting material for synthesizing specialized ligands that can coordinate with transition metals to form highly active and selective catalysts. The development of solid acid catalysts, such as those based on zirconium and titanium, for the synthesis of methyl benzoates also represents a promising avenue for more sustainable production methods of this and related compounds. mdpi.com

Table 1: Role of Related Benzoate Derivatives in Catalyzed Reactions

| Compound | Reaction Type | Catalyst System | Role of Compound |

| Methyl 2-bromo-5-methoxybenzoate | Suzuki-Miyaura Coupling | Palladium-based | Coupling partner |

| Methyl 5-bromo-2-iodobenzoate | Suzuki-Miyaura Coupling | Palladium-based | Bifunctional electrophilic coupling partner |

Integration in Flow Chemistry and Microreactor Systems

The synthesis and transformation of aromatic compounds are increasingly being adapted to continuous flow chemistry and microreactor systems to enhance safety, efficiency, and scalability. While specific studies on the flow synthesis of this compound are not yet widespread, the principles of flow chemistry are highly applicable to its production and subsequent derivatization.

Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving potentially hazardous reagents or intermediates. mdpi.com For instance, the synthesis of intermediates for pharmaceuticals like Linzagolix, which share structural similarities with methoxy-substituted phenols, has been successfully demonstrated in continuous flow systems. researchgate.net These systems can enable reactions that are difficult or dangerous to conduct in traditional batch reactors.

Future directions will likely involve the development of dedicated flow processes for the synthesis of this compound and its derivatives. This could lead to higher yields, reduced waste, and the ability to perform multi-step syntheses in a continuous, automated fashion. The integration of in-line purification and analysis techniques within these flow systems will further streamline the manufacturing of complex molecules derived from this versatile building block. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembly

The arrangement of molecules into well-defined, non-covalently bonded structures is the focus of supramolecular chemistry. The functional groups on this compound provide the potential for various intermolecular interactions, making it a candidate for designing novel supramolecular assemblies.

A study on the closely related compound, Methyl 5-bromo-2-hydroxybenzoate, reveals its capacity for self-assembly through hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net In the crystalline state, O-H···O hydrogen bonds link the molecules into chains, and these chains are further organized by weak π-π interactions between the aromatic rings. nih.govresearchgate.net The methoxy group in this compound, while a weaker hydrogen bond acceptor than a hydroxyl group, can still participate in weaker C-H···O interactions. The bromine atom can also engage in halogen bonding, a highly directional interaction that is increasingly being used to control the self-assembly of molecules.

Future research will likely explore the self-assembly of this compound and its derivatives to create new materials with interesting properties. By modifying the functional groups, it may be possible to direct the formation of specific supramolecular architectures, such as liquid crystals or porous organic frameworks.

Table 2: Supramolecular Interactions in a Related Compound

| Compound | Intermolecular Interactions | Resulting Structure |

| Methyl 5-bromo-2-hydroxybenzoate | O-H···O hydrogen bonds, π-π stacking | Chains and interlinked networks nih.govresearchgate.net |

Exploration in Green Solvents and Sustainable Chemistry

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The use of greener solvents and the development of more sustainable synthetic routes are central to this endeavor.

The selection of solvents is a critical aspect of sustainable chemistry, as they often constitute the largest proportion of waste in a chemical process. Research into green solvents, such as ionic liquids, supercritical fluids, and bio-based solvents, is ongoing. While specific applications of this compound in green solvents are not yet extensively documented, its synthesis and reactions are areas where sustainable practices can be implemented. For example, exploring its synthesis in solvents with a lower environmental impact or even in solvent-free conditions could significantly improve the green credentials of processes that use this intermediate.

Future work in this area will focus on evaluating the lifecycle assessment of processes involving this compound and identifying opportunities for improvement. This includes optimizing reaction conditions to reduce energy consumption, minimizing the use of hazardous reagents, and designing processes with higher atom economy.

Computational-Guided Design of New Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new compounds with desired functionalities. Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of molecules like this compound.

A computational study on the related molecule, 5-Bromo-2-methoxybenzonitrile, has demonstrated the use of DFT to analyze its vibrational spectra and predict its nonlinear optical properties. orientjchem.org Such calculations can provide insights into the molecule's behavior and guide the synthesis of derivatives with enhanced characteristics. For this compound, computational modeling could be used to:

Predict its reactivity in various chemical transformations.

Design new derivatives with tailored electronic and steric properties for specific applications, such as in pharmaceuticals or materials science.

Screen potential catalysts for reactions involving this compound.

The future of this research area lies in the close integration of computational predictions with experimental validation. This synergistic approach will accelerate the discovery of new derivatives of this compound with valuable properties and applications.

常见问题

Q. What are the standard synthetic routes for Methyl 5-bromo-2-methoxybenzoate, and how is structural confirmation achieved?

- Methodological Answer : this compound is synthesized via sequential alkylation and bromination. For example, alkylation of methyl 5-acetyl-2-hydroxybenzoate with propyl bromide, followed by bromination using Br₂ in the presence of AlCl₃ as a catalyst . Structural confirmation relies on ¹H NMR and ¹³C NMR :

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 7.64 | s, 1H | Aromatic H | |

| 7.35 | d, 1H | Aromatic H | |

| 3.87, 3.91 | s, 6H | -OCH₃ groups | |

| ¹³C NMR peaks at 165.8 (ester C=O) and 158.2 (methoxy C-O) confirm substitution patterns . |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

- NMR : Assigns proton environments and substitution patterns (see Table above) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M⁺] at m/z 244 for C₉H₉BrO₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. For example, the title compound’s crystal structure (monoclinic, space group P2₁/c) revealed a planar aromatic ring with a dihedral angle of 41.65° between the ester group and phenyl ring, explaining steric interactions . Key parameters include:

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : Bromination occurs via electrophilic aromatic substitution , where the methoxy group directs electrophiles to the para position. AlCl₃ acts as a Lewis acid to polarize Br₂, generating Br⁺. Computational studies (e.g., DFT) can model charge distribution, showing higher electron density at C-5 due to resonance donation from the methoxy group .

Q. How can researchers address contradictions in reaction yields during scale-up optimization?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical factors.

- In-situ monitoring : Use HPLC or Raman spectroscopy to track intermediate formation.

- Case Study : In bromination, excess Br₂ (>1.1 eq.) improves yield but risks di-bromination. A balance is achieved at 273 K with slow addition to minimize side reactions .

Q. What pharmacological applications are suggested by structural analogs of this compound?

- Methodological Answer : Derivatives like methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate exhibit anti-inflammatory and PDE5 inhibitory activity . Structure-activity relationship (SAR) studies highlight:

- Halogen placement : Bromine at C-5 enhances lipophilicity, improving membrane permeability.

- Methoxy groups : Stabilize aromatic rings, reducing metabolic degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate using:

- 2D NMR (COSY, HSQC) : Assigns coupling partners and resolves overlapping signals .

- Spiking experiments : Add authentic samples to confirm peak assignments.

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters for Bromination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 273–298 K | Higher T → faster kinetics but lower selectivity |

| Br₂ Equivalents | 1.0–1.1 eq. | Excess → di-bromination |

| Catalyst (AlCl₃) | 0.15 eq. | Higher loading → side reactions |

Q. Table 2: Pharmacological Activities of Analogous Compounds

| Compound | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Methyl 4-acetylamino-3-bromo-... | PDE5 inhibition | 0.8 µM | |

| Methyl 5-acetyl-2-hydroxybenzoate | Anti-inflammatory | 10 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。